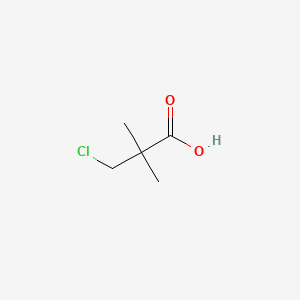

3-Chloropivalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGQSNSAWZZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065517 | |

| Record name | beta-Chloropivalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-38-1 | |

| Record name | 3-Chloro-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13511-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloropivalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropivalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-chloro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Chloropivalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,2-dimethylpropaneoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CHLOROPIVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H601192X41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloropivalic acid CAS number and properties

An In-Depth Technical Guide to 3-Chloropivalic Acid

Introduction

This compound, also known by its systematic name 3-chloro-2,2-dimethylpropanoic acid, is a halogenated carboxylic acid.[1][2][3] Its unique structure, featuring a quaternary carbon center adjacent to a chloromethyl group, imparts specific reactivity that makes it a valuable intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development. The Chemical Abstracts Service (CAS) has assigned the number 13511-38-1 to this compound.[1][2][4][5]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[4][6] Its branched alkyl structure limits its solubility in water, but it is soluble in many organic solvents.[1] The presence of both a reactive chlorine atom and a carboxylic acid functional group makes it a versatile building block in organic synthesis.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13511-38-1 | [2][4][5] |

| Molecular Formula | C₅H₉ClO₂ | [1][2][4][5] |

| Molecular Weight | 136.58 g/mol | [2][4][5] |

| Appearance | White to almost white powder or lump | [4][6] |

| Melting Point | 42-45 °C | [4][7] |

| Boiling Point | 131 °C at 30 mmHg | [8] |

| Synonyms | 3-Chloro-2,2-dimethylpropionic acid, β-Chloropivalic acid | [1][4][5][7] |

| SMILES | CC(C)(CCl)C(O)=O | [5] |

| InChI Key | YBJGQSNSAWZZHL-UHFFFAOYSA-N | [1][5] |

Spectroscopic Data

The structural identity of this compound is routinely confirmed by spectroscopic methods.

-

¹H NMR: The proton nuclear magnetic resonance spectrum typically shows a singlet for the two equivalent methyl groups, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the acidic proton of the carboxyl group.[9]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the chloromethyl carbon, and the carbonyl carbon of the acid.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O carbonyl stretch.

Synthesis and Reactivity

Manufacturing Process

The primary industrial synthesis of this compound involves the direct chlorination of pivalic acid (2,2-dimethylpropanoic acid).[6] This reaction is typically a free-radical substitution initiated by UV light or a chemical initiator. The process requires careful control of reaction conditions to favor monochlorination and minimize the formation of dichlorinated byproducts.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of Pivalic Acid

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and equipment.

-

Setup: Charge a suitable reactor, equipped with a stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubber, with pivalic acid.

-

Initiation: Begin stirring and heat the pivalic acid to the desired reaction temperature (e.g., 100-115°C).[10] Initiate the reaction using a UV lamp or by adding a radical initiator.

-

Chlorination: Introduce chlorine gas at a controlled rate below the surface of the molten pivalic acid.[10] Monitor the reaction progress using an appropriate analytical method, such as Gas Chromatography (GC), to track the conversion of the starting material and the formation of the desired product.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and the initiator. Purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.

-

Purification: The crude product mixture is then purified, typically by fractional distillation under reduced pressure, to separate the this compound from unreacted starting material and any over-chlorinated byproducts.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., 3-chloropivaloyl chloride), and amide formation.[7][10]

-

Primary Alkyl Chloride: The chlorine atom can be displaced by various nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups at the C3 position.

Applications in Drug Development and Agrochemicals

This compound is not typically used as an active ingredient itself but serves as a crucial structural motif or intermediate in the synthesis of more complex molecules.[1]

Building Block in Synthesis

Its bifunctional nature allows it to act as a linker or to introduce a dimethylated carbon center with an adjacent functionalizable handle. This is particularly useful in medicinal chemistry for creating sterically hindered groups that can enhance metabolic stability or modulate binding affinity to biological targets.

Pharmaceutical and Agrochemical Intermediates

A significant application is in the production of its corresponding acid chloride, 3-chloropivaloyl chloride.[10] This more reactive derivative is a key intermediate in the synthesis of various commercial products.[10] For instance, it is a precursor for the synthesis of isoxadifen-ethyl, a safener used in agriculture to protect crops from the phytotoxic effects of certain herbicides.[10] The use of chlorine-containing building blocks is widespread in pharmaceuticals, contributing to drugs for treating a vast array of diseases.[11]

Caption: Role of this compound as a precursor in synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[4] It may also be corrosive to metals.[4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H290 | May be corrosive to metals.[4] |

| H314 | Causes severe skin burns and eye damage.[4] | |

| Precautionary Statements | P260 | Do not breathe dusts or mists.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P310 | Immediately call a POISON CENTER/doctor.[4] | |

| P406 | Store in a corrosive resistant container with a resistant inner liner.[4] |

Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers must be readily available.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or apron, and chemical safety goggles or a face shield.[4][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[12] Keep containers tightly closed and store in a designated corrosives area.[4][12]

Conclusion

This compound (CAS No. 13511-38-1) is a key chemical intermediate with a well-defined property profile. Its value to the pharmaceutical and agrochemical industries lies in its utility as a versatile building block for constructing complex molecules. While its corrosive nature demands careful handling, its straightforward synthesis and predictable reactivity ensure its continued importance in organic synthesis.

References

-

This compound 13511-38-1. TCI Chemicals.

-

3-Chloro-2,2-dimethylpropionic acid 99 13511-38-1. Sigma-Aldrich.

-

CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid. CymitQuimica.

-

13511-38-1 | 3-Chloro-2,2-dimethylpropanoic acid. ChemScene.

-

13511-38-1 | 3-Chloro-2,2-dimethylpropanoic acid. AiFChem.

-

Material Safety Data Sheet - 3-Chloropivaloyl chloride, 98%. Cole-Parmer.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Chemical Properties of Propanoic acid, 3-chloro-2,2-dimethyl- (CAS 13511-38-1). Cheméo.

-

3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1. ChemicalBook.

-

What is the synthesis method of 3-Chloropivaloyl chloride and its applications?. Guidechem.

-

3-CHLORO-2,2-DIMETHYLPROPIONIC ACID 13511-38-1 wiki. Guidechem.

-

3-chloro-2,2-dimethylpropionic acid(13511-38-1) 1 h nmr. ChemicalBook.

-

This compound 13511-38-1. TCI (Shanghai) Development Co., Ltd.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 13511-38-1 | 3-Chloro-2,2-dimethylpropanoic acid - AiFChem [aifchem.com]

- 4. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]

- 5. 3-Chloro-2,2-dimethylpropionic acid 99 13511-38-1 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]

- 8. This compound | 13511-38-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 9. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) 1H NMR [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-Chloropivalic Acid: A Technical Guide for Scientific Professionals

A Foreword for the Modern Researcher: In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the utility of halogenated carboxylic acids is well-established. Among these, 3-Chloropivalic acid emerges as a molecule of significant interest. Its unique structural conformation, characterized by a sterically encumbered carboxylic acid function and a reactive chlorine atom, presents a versatile platform for synthetic manipulation. This document serves as an in-depth technical guide, offering a comprehensive overview of this compound for researchers, scientists, and professionals engaged in drug development.

Core Chemical Identity

Structural Formula and Molecular Weight

This compound, systematically named 3-chloro-2,2-dimethylpropanoic acid, is a halogenated derivative of pivalic acid.[1][2][3] The presence of a quaternary carbon atom adjacent to the carboxyl group imparts notable steric hindrance, a feature that profoundly influences its chemical reactivity.

Structural Representation:

Key Identifiers:

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in a laboratory setting.

Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow-beige crystalline powder.[5] |

| Melting Point | 41-43 °C[6] |

| Boiling Point | 215 °C[6] |

| Solubility | Soluble in organic solvents with limited solubility in water.[3] |

Spectroscopic Data

For the unambiguous identification and purity assessment of this compound, the following spectroscopic data are characteristic:

-

¹H NMR (CDCl₃): δ 1.35 (s, 6H, 2 x CH₃), 3.70 (s, 2H, CH₂Cl), ~11 (br s, 1H, COOH)

-

¹³C NMR (CDCl₃): δ 23.8 (CH₃), 47.9 (C(CH₃)₂), 52.1 (CH₂Cl), 182.5 (COOH)

-

Infrared (IR): ~3100-2800 cm⁻¹ (O-H stretch, broad), ~1710 cm⁻¹ (C=O stretch)

Synthesis and Manufacturing

The predominant method for the synthesis of this compound involves the chlorination of pivalic acid.[5] This transformation can be achieved through various chlorinating agents, with the reaction conditions being pivotal for achieving high yield and purity.

Synthetic Workflow Overview

A generalized workflow for the synthesis of this compound is depicted below. This process highlights the key stages from starting material to the purified final product.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of Pivalic Acid

Objective: To synthesize this compound via the chlorination of pivalic acid.

Materials:

-

Pivalic acid

-

Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Inert solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve pivalic acid in the inert solvent.

-

Initiation: Add a catalytic amount of the radical initiator.

-

Chlorination: Heat the mixture to reflux and add the chlorinating agent dropwise. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and slowly add it to a stirred solution of aqueous sodium bicarbonate to neutralize excess acid and chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its bifunctional nature allows for diverse chemical transformations.

Role as a Synthetic Intermediate

The presence of both a carboxylic acid and an alkyl chloride moiety allows for sequential or orthogonal functionalization.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]

- 3. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]

- 4. 13511-38-1 | 3-Chloro-2,2-dimethylpropanoic acid - AiFChem [aifchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3-Chloropivalic Acid in Organic Solvents

Introduction

3-Chloropivalic acid (CAS No. 13511-38-1), a halogenated carboxylic acid, serves as a key building block in the synthesis of complex organic molecules. Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where precise control over reaction conditions and product purity is paramount. A fundamental physicochemical property governing its application in synthesis, purification, and formulation is its solubility in various organic solvents.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical factor for process optimization.[1][2] For instance, knowledge of solubility behavior is essential for designing efficient crystallization and recrystallization protocols, which are the primary methods for purifying solid compounds.[3][4] Furthermore, in drug development, solubility directly impacts formulation strategies and bioavailability.[5]

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, predictive qualitative assessments, and a detailed, field-proven methodology for its quantitative experimental determination.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a unique combination of a polar, hydrophilic head and a relatively nonpolar, hydrophobic tail, which dictates its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Structure |  | (Self-generated) |

| CAS Number | 13511-38-1 | [6][7] |

| Molecular Formula | C₅H₉ClO₂ | [6][7][8] |

| Molecular Weight | 136.58 g/mol | [6][7][8] |

| Appearance | White to off-white solid/crystals | [8][9] |

| Melting Point | 41-43 °C | [6][8] |

| Boiling Point | 215 °C | [6][8] |

The key structural features influencing solubility are:

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This feature promotes strong interactions with polar solvents.[10]

-

Chlorinated Neopentyl Group (-C(CH₃)₂CH₂Cl): This bulky alkyl group is nonpolar (hydrophobic). The presence of the chlorine atom introduces a slight dipole, but the overall character of this part of the molecule is hydrophobic.[9]

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, the interplay of intermolecular forces is crucial.

-

Hydrogen Bonding: This is the strongest intermolecular force and will be the dominant interaction in polar protic solvents (e.g., alcohols like methanol and ethanol). The carboxylic acid group can readily form hydrogen bonds with these solvents, leading to high solubility.

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) cannot donate hydrogen bonds but have significant dipole moments. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group, resulting in good solubility.

-

Van der Waals Forces (London Dispersion Forces): These are the weakest forces and are the primary mode of interaction in nonpolar solvents (e.g., hexane, toluene). While the alkyl portion of this compound interacts via these forces, the highly polar carboxylic acid group is incompatible with a nonpolar environment, leading to poor solubility.

Temperature also plays a critical role. For most solid compounds, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with increasing temperature.[11] This principle is the foundation of purification by recrystallization.

Qualitative Solubility Profile: A Predictive Assessment

Based on the principles above, we can predict the solubility behavior of this compound across a spectrum of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-Dipole, H-Bond Acceptance |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole |

| Aromatic | Toluene | Low | Van der Waals |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Van der Waals |

Note: This table presents a qualitative prediction. For process design and optimization, quantitative experimental data is indispensable.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for accurately measuring the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[12][13] This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable and reproducible value.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Materials and Equipment:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled agitator (shaker) or water bath

-

Centrifuge with appropriate tubes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, autotitrator)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient. For example, add ~50-100 mg of solid to 2 mL of the chosen solvent.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[14] This step is critical to ensure no solid particles are transferred. Alternatively, centrifuge the sample and collect the clear supernatant.

-

Quantification:

-

Accurately prepare a dilution of the saturated filtrate with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

HPLC Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point. Detection can be done via UV absorbance (e.g., at 210 nm). A calibration curve must be prepared using standards of known concentrations.

-

Titration Method: For a cost-effective analysis, the saturated solution can be titrated with a standardized solution of sodium hydroxide (NaOH) using a phenolphthalein indicator.[15] The carboxylic acid will react in a 1:1 molar ratio with the base.

-

-

Calculation: Using the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in units such as mg/mL, g/100 mL, or mol/L.

3. Data Recording: All experimentally determined data should be recorded systematically.

Table 3: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| e.g., Methanol | 25.0 | HPLC-UV | ||

| e.g., Toluene | 25.0 | HPLC-UV | ||

| e.g., Ethyl Acetate | 25.0 | HPLC-UV | ||

| e.g., Heptane | 25.0 | HPLC-UV |

Application in Practice: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on the selection of an appropriate solvent system, guided by solubility data.[3][16] The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature.

Logical Flow of Recrystallization

Caption: The fundamental steps of a purification by recrystallization.

Step-by-Step Recrystallization Protocol

-

Solvent Selection: Based on solubility tests, choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture (e.g., on a hot plate) to the boiling point. Add more solvent in small portions until the solid just completely dissolves.[17] Using the minimum amount of solvent is key to maximizing yield.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to complete the crystallization process.

-

Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[17]

-

Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The solubility of this compound in organic solvents is governed by a balance of interactions driven by its polar carboxylic acid head and its nonpolar chlorinated alkyl tail. While theoretical principles provide a strong predictive framework, accurate, quantitative data obtained through robust experimental methods like the Shake-Flask protocol are essential for the successful design and scale-up of synthetic and purification processes in research and industry. The methodologies and principles detailed in this guide provide the necessary tools for scientists to confidently handle, purify, and formulate this important chemical intermediate.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- Shake-Flask Solubility Assay. Enamine.

- 3-Chloropropionic acid | C3H5ClO2 | CID 7899.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Physics-Based Solubility Prediction for Organic Molecules.

- Chemical Properties of Propanoic acid, 3-chloro-2,2-dimethyl- (CAS 13511-38-1). Cheméo.

- 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID CAS#: 13511-38-1.

- How To Predict Solubility Of Organic Compounds?. YouTube.

- CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid. CymitQuimica.

- Propanoic acid, 3-chloro-2,2-dimethyl-. NIST WebBook.

- This compound 13511-38-1. TCI Chemicals.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Recrystalliz

- Recrystalliz

- Recrystallization and Crystallization. University of California, Los Angeles (UCLA) Chemistry.

- Analytical methods and achievability.

- 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1. ChemicalBook.

- Solvent Miscibility Table. Sigma-Aldrich.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- Polarity Index. Burdick & Jackson.

- Chapter 3. Chromedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. mt.com [mt.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. chemwhat.com [chemwhat.com]

- 7. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]

- 8. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]

- 9. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]

- 10. youtube.com [youtube.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloropivalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropivalic acid (CAS RN: 13511-38-1), also known as 3-chloro-2,2-dimethylpropionic acid, is a key chemical intermediate in the synthesis of agrochemicals and other fine chemicals.[1] A thorough understanding of its physical properties, particularly its melting and boiling points, is fundamental for its effective handling, reaction design, and purification. This guide provides an in-depth analysis of the reported values for these properties, outlines detailed experimental protocols for their accurate determination, and discusses the underlying chemical principles that govern these characteristics. By integrating experimental data with established theoretical concepts, this document serves as an essential resource for professionals working with this versatile halogenated carboxylic acid.

Chemical Identity and Molecular Structure

This compound possesses a unique neopentyl-like structure, with a carboxylic acid functional group and a chloromethyl group attached to a quaternary carbon.[1] This sterically hindered arrangement significantly influences its physical and chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9ClO2 | [2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| CAS Registry Number | 13511-38-1 | [1][3] |

| Appearance | White to almost white powder or lump | [1][4] |

| Purity | >97% | [1] |

| Synonyms | 3-Chloro-2,2-dimethylpropionic acid, β-Chloropivalic acid | [2][3] |

The presence of both a polar carboxylic acid group, capable of hydrogen bonding, and an electronegative chlorine atom gives rise to a combination of intermolecular forces that dictate its melting and boiling characteristics.[1][5]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a key physical property that provides an indication of its purity.[6] For a pure compound, the melting point is typically sharp, occurring over a narrow temperature range of 0.5-1°C.[6] Impurities tend to depress and broaden the melting point range.

Table 2: Reported Melting Points of this compound

| Melting Point (°C) | Source |

| 43 | TCI Chemicals |

| 42.0 to 45.0 | TCI Chemicals |

| 41-43 | ChemicalBook[2] |

| 37 | NIST WebBook[3] |

The variation in reported melting points underscores the importance of experimental verification and highlights potential differences in sample purity or analytical methodology.

Causality Behind Experimental Choices for Melting Point Determination

The choice of method for melting point determination depends on the required accuracy and available equipment. The capillary method using a melting point apparatus like a Mel-Temp is a standard and reliable technique. The key to an accurate measurement is a slow heating rate (approximately 1-2°C per minute) near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7] A rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement.[7]

Self-Validating Experimental Protocol for Melting Point Determination

This protocol is designed to ensure accuracy and reproducibility.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample rapidly (10-20°C/min) and observe the approximate temperature at which it melts.[7]

-

Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[7] Insert a new capillary tube with the sample. Heat at a rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[6]

-

Validation: Repeat the accurate measurement at least twice with fresh samples. The results should be consistent.

Diagram 1: Experimental Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Boiling Point: Understanding Liquid-Vapor Transition

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Like the melting point, it is a characteristic property that can be used for identification and purity assessment.[6] It is important to note that the boiling point is pressure-dependent; a reduction in pressure leads to a decrease in the boiling point.[6]

Table 3: Reported Boiling Points of this compound

| Boiling Point (°C) | Pressure | Source |

| 131 | 30 mmHg | TCI Chemicals |

| 215 | (lit.) | ChemicalBook[2] |

The significant difference in the reported boiling points is likely due to the different pressures at which they were measured. The value of 215°C is presumably at or near atmospheric pressure, while 131°C is a vacuum-distilled value. Carboxylic acids can sometimes decompose at their atmospheric boiling points, making vacuum distillation a preferred method for purification.

Factors Influencing the Boiling Point of this compound

The boiling point of this compound is primarily determined by:

-

Hydrogen Bonding: The carboxylic acid group allows for the formation of strong intermolecular hydrogen bonds, significantly increasing the energy required to transition into the vapor phase.[5]

-

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds create dipole-dipole interactions, further contributing to the cohesive forces between molecules.

-

Molecular Weight: A higher molecular weight generally leads to a higher boiling point due to increased van der Waals forces.[5]

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling mineral oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Apparatus Assembly: Fill the Thiele tube with mineral oil. Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Heating: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Carefully regulate the heating. The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

-

Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment, as this compound is corrosive and can cause severe skin burns and eye damage.

Diagram 2: Logical Flow for Boiling Point Measurement

Caption: Logical steps for Thiele tube boiling point determination.

Safety and Handling Considerations

This compound is a hazardous substance that requires careful handling.

-

Corrosive: It causes severe skin burns and eye damage.

-

Corrosive to Metals: May be corrosive to metals.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or mists.

-

Storage: Store in a corrosive-resistant container with a resistant inner liner.

Conclusion

The melting and boiling points of this compound are critical parameters for its application in research and development. This guide has presented the available data, provided detailed and validated protocols for their experimental determination, and discussed the underlying chemical principles. Adherence to these methodologies and safety precautions will ensure accurate and reliable characterization of this important chemical intermediate.

References

-

3-Chloropropionic acid | C3H5ClO2 | CID 7899. PubChem, NIH. [Link]

-

Propanoic acid, 3-chloro-2,2-dimethyl-. NIST WebBook. [Link]

-

Determination of melting and boiling points. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Experiment 1 - Melting Points. [Link]

-

experiment (1) determination of melting points. [Link]

-

Predicting boiling and melting points. Organic Chemistry: How to…. [Link]

-

Determination of Melting points and Boiling points. Learning Space. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]

- 3. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

The Synthesis and Emergence of 3-Chloropivalic Acid: A Technical Guide for Chemical Innovators

Abstract

3-Chloropivalic acid (CAS No: 13511-38-1), a structurally unique halogenated carboxylic acid, has emerged as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its neopentyl framework provides distinct steric and electronic properties that chemists can leverage for targeted molecular design.[1] This guide provides an in-depth exploration of the synthesis, chemical profile, and practical applications of this compound, offering a technical resource for researchers and professionals in drug development and fine chemical synthesis. The document details a key patented manufacturing process, discusses the underlying chemical principles, and provides comprehensive protocols and characterization data.

Introduction: The Strategic Value of a Halogenated Neopentyl Scaffold

This compound, systematically named 3-chloro-2,2-dimethylpropanoic acid, is a white to off-white crystalline solid with a molecular formula of C₅H₉ClO₂ and a molecular weight of 136.58 g/mol . Its structure is characterized by a carboxylic acid functional group attached to a quaternary carbon, which is also bonded to two methyl groups and a chloromethyl group.[3] This arrangement confers notable stability and specific reactivity, making it a versatile intermediate.[1]

The presence of a primary chloride offers a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.[1] Simultaneously, the carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction.[1] This dual functionality, combined with the steric hindrance provided by the gem-dimethyl groups, allows for precise and selective modifications in multi-step syntheses.

Genesis of a Key Intermediate: Discovery and Synthesis

While a definitive "discovery" of this compound in the classical sense is not prominently documented, its emergence as a compound of industrial significance can be traced through key synthetic methodologies developed for its production. A pivotal method for its preparation was disclosed in a 1968 patent by E. L. Martin, which details a process of carbonylation.

The Martin Synthesis: Carbonylation of 1,2-Dichloro-2-methylpropane

A robust and high-yield synthesis of this compound is achieved through the carbonylation of 1,2-dichloro-2-methylpropane. This process involves the reaction of the chlorinated hydrocarbon with carbon monoxide and water in the presence of a strong acid catalyst, namely hydrogen fluoride.

The proposed mechanism involves the formation of a tertiary carbocation from 1,2-dichloro-2-methylpropane under the influence of hydrogen fluoride. This carbocation is then attacked by carbon monoxide, followed by hydrolysis to yield the final carboxylic acid product. The high pressure is necessary to ensure a sufficient concentration of carbon monoxide in the liquid phase.

Caption: Reaction pathway for the synthesis of this compound via carbonylation.

The following protocol is adapted from the procedure described in US Patent 3,385,888.

Materials:

-

1,2-dichloro-2-methylpropane

-

Water

-

Anhydrous Hydrogen Fluoride

-

Carbon Monoxide

-

High-pressure autoclave equipped with a stirrer and gas inlet

Procedure:

-

Charge the high-pressure autoclave with 1,2-dichloro-2-methylpropane and water.

-

Cool the autoclave and introduce anhydrous hydrogen fluoride. A molar ratio of hydrogen fluoride to the alkyl chloride of 4:1 to 10:1 is recommended.

-

Pressurize the autoclave with carbon monoxide to a pressure of up to 1,000 atmospheres.

-

Heat the reaction mixture to a temperature between 0°C and 140°C, with a preferred range of 50°C to 100°C, and stir vigorously.

-

Maintain the reaction conditions for a sufficient time to allow for the consumption of the reactants.

-

After the reaction is complete, cool the autoclave and carefully vent the excess carbon monoxide.

-

Transfer the reaction mixture to a suitable container and add a small amount of sodium fluoride to remove trace amounts of hydrogen fluoride.

-

Filter the mixture to remove inorganic solids.

-

Concentrate the filtrate to remove volatile components.

-

Purify the resulting crude this compound by distillation.

| Parameter | Value |

| Starting Material | 1,2-dichloro-2-methylpropane |

| Key Reagents | CO, H₂O, HF |

| Temperature | 50-100 °C |

| Pressure | up to 1000 atm |

| Reported Yield | up to 94% |

Table 1: Summary of reaction conditions for the synthesis of this compound.

Alternative Synthetic Considerations: Chlorination of Pivalic Acid Derivatives

Conceptually, this compound can also be synthesized via the direct chlorination of pivalic acid or its derivatives. While direct free-radical chlorination of pivalic acid would likely result in a mixture of products, a more controlled approach involves the chlorination of a pivalic acid derivative, such as pivaloyl chloride. This method is often employed for the synthesis of the corresponding acid chloride, 3-chloropivaloyl chloride, which can then be hydrolyzed to this compound.

The chlorination of pivaloyl chloride is typically carried out using chlorine gas under photochemical or thermal initiation.

Caption: Conceptual workflow for the synthesis of this compound via chlorination of pivaloyl chloride.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use and quality control.

| Property | Value | Source |

| CAS Number | 13511-38-1 | |

| Molecular Formula | C₅H₉ClO₂ | [4] |

| Molecular Weight | 136.58 g/mol | [3] |

| Appearance | White to almost white powder or lump | [3] |

| Melting Point | 42.0 to 45.0 °C | |

| Boiling Point | 215 °C (lit.) |

Table 2: Physicochemical properties of this compound.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups and a singlet for the chloromethyl protons, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the chloromethyl carbon, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch of the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from approximately 2500 to 3300 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine.[4]

Applications in Drug Development and Agrochemical Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of target molecules.

-

Agrochemicals: It is a key intermediate in the production of certain herbicides and pesticides.[5] The chloromethyl group can be displaced by various nucleophiles to introduce the desired toxophore or a group that modulates the compound's biological activity and physical properties.

-

Pharmaceuticals: In drug development, the pivaloyl group is sometimes used as a protecting group for alcohols or to introduce steric bulk.[5] The bifunctional nature of this compound allows for its incorporation into complex molecular scaffolds, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Conclusion

This compound stands as a testament to the importance of functionalized building blocks in modern organic synthesis. Its robust synthesis, well-defined reactivity, and strategic structural elements provide chemists with a powerful tool for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to support the innovative work of researchers and professionals in the chemical sciences.

References

-

Chemlyte Solutions. This compound. Accessed January 6, 2026. [Link]

-

National Institute of Standards and Technology. Propanoic acid, 3-chloro-2,2-dimethyl-. In NIST Chemistry WebBook. Accessed January 6, 2026. [Link]

-

European Patent Office. Process for manufacturing 3-chloropyruvic acid - EP 0994094 A1. Accessed January 6, 2026. [Link]

- Vertex AI Search. The Chemical Profile of this compound: A Key Intermediate for Chemical Synthesis. Accessed January 6, 2026.

-

Wiley SpectraBase. 3-Chloro-2-methylpropionic acid, methyl ester. Accessed January 6, 2026. [Link]

-

ChemWhat. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID CAS#: 13511-38-1; ChemWhat Code: 59091. Accessed January 6, 2026. [Link]

-

Wikipedia. 3-Chloropropanoic acid. Accessed January 6, 2026. [Link]

-

Organic Syntheses. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Accessed January 6, 2026. [Link]

- Vertex AI Search. The Chemical Profile of this compound: A Key Intermediate for Chemical Synthesis. Accessed January 6, 2026.

Sources

Introduction: The Role and Chemical Nature of 3-Chloropivalic Acid

An In-Depth Technical Guide to the Stability and Storage of 3-Chloropivalic Acid

This compound (CAS 13511-38-1), also known as 3-chloro-2,2-dimethylpropanoic acid, is a halogenated carboxylic acid.[1][2] Its structure, featuring a sterically hindered carboxylic group due to the adjacent gem-dimethyl groups and a primary alkyl chloride, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a reactive carboxylic acid and a chlorine atom allows for diverse chemical transformations.[1] However, these same functional groups are susceptible to degradation, making a thorough understanding of the compound's stability essential for its effective use in research and development.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling procedures, and details experimental protocols for conducting rigorous stability assessments. The insights herein are designed to empower researchers, scientists, and drug development professionals to maintain the integrity and purity of this critical chemical intermediate.

Pillar I: Chemical Stability and Degradation Pathways

The stability of this compound is contingent on its chemical environment. Several factors can initiate degradation, compromising sample purity and potentially leading to inconsistent experimental results.

Inherent Reactivity and Incompatibilities

As a carboxylic acid, this compound will react exothermically with bases.[3][4] It is incompatible with strong oxidizing agents, strong bases, and reactive metals.[4][5][6] Contact with metals such as iron, steel, and aluminum should be avoided as it may lead to corrosion and the evolution of flammable hydrogen gas.[4][5]

Key Environmental Factors Influencing Stability

-

Moisture (Hydrolysis): This is a primary concern. The C-Cl bond is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would substitute the chlorine atom with a hydroxyl group, forming 3-hydroxy-2,2-dimethylpropanoic acid and releasing hydrochloric acid (HCl). While acid chlorides are extremely reactive with water, the alkyl chloride in this compound is less so; however, over long-term storage or at elevated temperatures, this degradation pathway is significant.[7] The presence of moisture is explicitly advised against in safety and handling documentation for similar compounds.[8] Therefore, maintaining anhydrous conditions is paramount.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, which is a solid with a relatively low melting point of approximately 41-43°C, thermal stress can be particularly detrimental.[9] Thermal decomposition of halogenated organic compounds can lead to the release of toxic gases like hydrogen chloride.[4][10] Furthermore, thermal energy can promote decarboxylation, although this typically requires higher temperatures for simple carboxylic acids.[11]

-

pH: In solution, the pH is a critical stability parameter. Under basic conditions, the carboxylate anion is formed, which may influence the molecule's reactivity. More importantly, basic conditions (presence of hydroxide ions) will significantly accelerate the hydrolysis of the alkyl chloride bond. Acidic conditions, while potentially suppressing carboxylate formation, could contribute to other acid-catalyzed degradation pathways.

Pillar II: Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required. These protocols are designed to mitigate the risks identified in the previous section.

Optimal Storage Conditions

Proper storage is the most effective tool for preserving the chemical's quality.[1] The following conditions are derived from safety data sheets and best practices for analogous chemical structures.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage.[13] Room temperature is acceptable for short periods.[9] | Reduces the rate of potential hydrolytic and decomposition reactions. Avoids proximity to the melting point. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Use a tightly sealed, corrosive-resistant container (e.g., amber glass bottle with a PTFE-lined cap).[14] | Prevents moisture ingress, protects from light, and avoids corrosion that can occur with metal containers.[5][14] |

| Environment | Keep in a cool, dry, dark, and well-ventilated area.[15][16] | Protects from environmental moisture, heat, and light. Proper ventilation is a key safety measure. |

| Segregation | Store away from incompatible materials, particularly strong bases, oxidizing agents, and metals.[5][16] | Prevents accidental contact and hazardous reactions. |

Safe Handling Procedures

Safe handling is crucial not only for stability but also for personnel safety. This compound is classified as a skin, eye, and respiratory irritant.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][17]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[18]

-

Inert Atmosphere Handling: For transferring quantities intended for long-term storage or for use in moisture-sensitive reactions, use a glove box or glove bag under an inert atmosphere.

-

Closure: After dispensing, flush the container headspace with an inert gas before tightly resealing.

-

Spill Management: In case of a spill, clean it up promptly using dry methods to avoid generating dust.[19]

Pillar III: A Framework for Experimental Stability Assessment

For applications in drug development and regulated industries, a formal stability study is often required.[20][21] These studies provide empirical data on how the quality of the substance varies with time under the influence of environmental factors.[22][23]

Logical Workflow for a Stability Study

The following diagram illustrates the decision-making process and workflow for a comprehensive stability assessment program.

Caption: Workflow for a comprehensive stability study.

Experimental Protocol 1: Long-Term Stability Study

This study evaluates the chemical's characteristics over a prolonged period under recommended storage conditions.[24]

-

Objective: To establish a retest period or shelf life.

-

Methodology:

-

Place a minimum of three batches of this compound in its intended long-term storage container.

-

Store the containers at controlled conditions, for example, 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.[23]

-

Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[21]

-

Analyze samples for key attributes:

-

Appearance: Visual inspection for color change or physical form.

-

Purity: Use a validated stability-indicating HPLC method to determine the assay and quantify any degradation products.

-

Water Content: Use Karl Fischer titration.

-

-

Experimental Protocol 2: Accelerated Stability Study

This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions.[20][21]

-

Objective: To predict the long-term stability profile and identify likely degradation products.

-

Methodology:

-

Store samples (from the same batches as the long-term study) at accelerated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH.[24]

-

Pull samples at fewer time points (e.g., 0, 3, and 6 months).[21]

-

Analyze samples using the same methods as the long-term study.

-

A "significant change" (e.g., failure to meet specification) in this study would trigger the need for intermediate condition testing (e.g., 30°C/65% RH).[20][24]

-

Experimental Protocol 3: Forced Degradation (Stress Testing)

This study identifies potential degradation products and demonstrates the specificity of the analytical methods used.

-

Objective: To understand degradation pathways and validate the analytical method's ability to separate degradants from the parent compound.

-

Methodology:

-

Expose samples of this compound to a variety of harsh conditions, aiming for 5-20% degradation.

-

Acid Hydrolysis: Reflux in 0.1 M HCl.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).

-

Photostability: Expose the compound to a controlled light source as per ICH Q1B guidelines.

-

Analyze all stressed samples by HPLC, often with mass spectrometry detection (LC-MS), to identify the mass and structure of any new impurities formed.

-

Conclusion

The chemical integrity of this compound is fundamental to its successful application in scientific discovery and development. Its stability is primarily threatened by exposure to moisture, elevated temperatures, and incompatible chemicals. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere in a corrosion-resistant container—users can significantly extend its viable lifetime. For critical applications, conducting formal stability studies provides the empirical evidence needed to define appropriate retest periods and ensure the continued quality and purity of this versatile chemical intermediate.

References

- Vertex AI Search. (2012).

- Vertex AI Search. (n.d.). [Chemical Knowledge]:Specification for storage and transport of carboxylic acids.

- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- ChemicalBook. (2025).

- National Center for Biotechnology Information. (n.d.). 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem.

- Sigma-Aldrich. (2024).

- TCI Chemicals. (n.d.). This compound 13511-38-1.

- North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid.

- BenchChem. (n.d.). Best practices for storage and handling of Salsolinol-1-carboxylic acid.

- PharmaTutor. (2012). Stability Testing of Pharmaceutical Products.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- CymitQuimica. (n.d.). CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid.

- Sigma-Aldrich. (n.d.). 3-Chloro-2,2-dimethylpropionic acid 99 13511-38-1.

- National Center for Biotechnology Information. (n.d.).

- International Council for Harmonisation. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products.

- National Oceanic and Atmospheric Administration. (n.d.). 3-CHLOROPROPIONIC ACID - CAMEO Chemicals.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropivaloyl chloride, 98%.

- FUJIFILM Wako Chemicals. (2024).

- ChemicalBook. (n.d.). 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1.

- ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.

- ACS Publications. (2020). Decarboxylative Halogenation of Organic Compounds | Chemical Reviews.

- Sigma-Aldrich. (2025).

- Guidechem. (n.d.). 3-CHLOROPYRUVIC ACID (cas 3681-17-2) SDS/MSDS download.

- ChemicalBook. (2025). 3-Chloropivaloyl chloride | 4300-97-4.

- ACS Publications. (1956). The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction | Chemical Reviews.

- Google Patents. (n.d.).

- Semantic Scholar. (1997).

- Santa Cruz Biotechnology. (n.d.). Pivalic acid.

- Guidechem. (n.d.). 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) wiki.

- Chemlyte Solutions. (n.d.). This compound.

- ChemWhat. (n.d.).

- ChemScene. (n.d.). 13511-38-1 | 3-Chloro-2,2-dimethylpropanoic acid.

- Organic Syntheses. (n.d.). β-CHLOROPROPIONIC ACID - Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). Pivalic acid | C5H10O2 | CID 6417 - PubChem.

- YouTube. (2020). Hydrolysis of an acid chloride.

- ChemicalBook. (n.d.). 3-chloro-2,2-dimethylpropionic acid(13511-38-1) 1 h nmr.

- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro-2,2-dimethyl- (CAS 13511-38-1).

Sources

- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 6. 3-氯-2,2-二甲基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]

- 15. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 16. Discover the best practices for safely storing acetic acid. [northindustrial.net]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. humiditycontrol.com [humiditycontrol.com]

- 21. japsonline.com [japsonline.com]

- 22. gmpsop.com [gmpsop.com]

- 23. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 24. edaegypt.gov.eg [edaegypt.gov.eg]

Navigating the Nomenclature of 3-Chloro-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The compound with the CAS Registry Number 13511-38-1 is a key building block in organic synthesis, yet it is known by a variety of names. This guide provides a comprehensive overview of the synonyms and alternative nomenclature for 3-Chloropivalic acid, ensuring clarity and precision in scientific discourse. Understanding these different naming conventions is crucial for effective literature searches, accurate procurement, and clear documentation in research and development settings.

Systematic and Common Nomenclature

The foundation of chemical naming lies in the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC). However, historical and trivial names often persist in literature and commercial use. This section delineates the primary names associated with this compound.

The most systematic and universally accepted name is 3-chloro-2,2-dimethylpropanoic acid .[1][2][3] This name precisely describes the molecular structure: a propanoic acid backbone with a chlorine atom on the third carbon and two methyl groups on the second carbon. A slight variation, 3-chloro-2,2-dimethylpropionic acid , is also frequently used and considered correct.[2][3][4][5]

The common name, This compound , is widely used in commercial and laboratory settings.[2][4][6] It is derived from pivalic acid (2,2-dimethylpropanoic acid), with the "3-chloro" prefix indicating the position of the chlorine atom. Another common variant is beta-Chloropivalic acid (β-Chloropivalic acid), where "beta" denotes the chlorine's position relative to the carboxyl group.[1][2][3][4][6]

Additionally, the synonym Chlorotrimethylacetic acid is sometimes encountered, highlighting the chloro- and trimethyl- substitutions on an acetic acid framework.[1][2][3][4][6]

Tabulated Summary of Synonyms and Identifiers

For quick reference, the following table summarizes the key names and identifiers for this compound.

| Name Type | Name |

| IUPAC Name | 3-chloro-2,2-dimethylpropanoic acid |

| Alternative IUPAC Name | 3-chloro-2,2-dimethylpropionic acid |

| Common Name | This compound |

| Common Synonym | beta-Chloropivalic acid (β-Chloropivalic acid) |

| Other Synonym | Chlorotrimethylacetic acid |

| Systematic Name Variation | Propanoic acid, 3-chloro-2,2-dimethyl- |

| CAS Registry Number | 13511-38-1 |

| National Cancer Institute (NCI) Identifier | NSC 89696 |

Nomenclature Relationship Diagram

The following diagram illustrates the relationships between the various synonyms and the core chemical structure.

Caption: A diagram illustrating the relationships between the IUPAC name, common synonyms, and other identifiers for this compound.

Conclusion

A thorough understanding of the various names for 3-chloro-2,2-dimethylpropanoic acid is essential for professionals in the chemical and pharmaceutical sciences. This guide provides a clear and concise reference to navigate the nomenclature of this important compound, thereby facilitating more effective research, communication, and collaboration.

References

- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]

- 2. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]

- 3. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]

- 4. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]

- 5. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]

- 6. chemwhat.com [chemwhat.com]

Navigating the Corrosive Landscape: A Technical Guide to the Safe Handling of 3-Chloropivalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the hazards and safety precautions for handling 3-Chloropivalic acid (CAS No. 13511-38-1). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its chemical properties and associated risks is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond standard safety data sheets to explain the rationale behind safety protocols, empowering researchers to build a self-validating system of safe laboratory practices.

Section 1: Understanding the Inherent Risks of this compound

This compound, also known as 3-chloro-2,2-dimethylpropionic acid, is a solid organic compound that presents significant health and safety challenges primarily due to its corrosive nature.[2] Its chemical structure, featuring a carboxylic acid group and a chlorine atom, dictates its reactivity and hazardous properties.[2]

Physicochemical Properties and Hazard Profile

A comprehensive understanding of the physicochemical properties of this compound is the foundation of a robust risk assessment.

| Property | Value | Implication for Handling |

| Molecular Formula | C₅H₉ClO₂ | Indicates the presence of chlorine and a carboxylic acid functional group, which are key to its reactivity.[2] |

| Molecular Weight | 136.58 g/mol | Relevant for stoichiometric calculations in experimental setups. |

| Appearance | White to off-white solid/lump | As a solid, it can generate dust, posing an inhalation hazard.[1] |

| Melting Point | 41-43 °C | Its low melting point means it can easily become a liquid, increasing the risk of skin contact and splashes.[3] |

| Boiling Point | 215 °C | High boiling point suggests low volatility at room temperature, but heating will increase vapor pressure and inhalation risk.[3] |

| Corrosivity | Corrosive to metals | Requires storage in appropriate corrosive-resistant containers.[4] |

The primary hazards associated with this compound are categorized as follows:

-

Severe Skin Burns and Eye Damage (H314): Direct contact with the solid or its solutions can cause severe burns to the skin and eyes, potentially leading to permanent damage.[4]

-

Corrosive to Metals (H290): The acidic nature of the compound leads to corrosion of many common metals, which has implications for storage and equipment selection.[4]

-

Respiratory Irritation (H335): Inhalation of dust or mists can cause irritation to the respiratory tract.[3]

The Chemical Rationale Behind the Hazards